5-hydrazino-1-propyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydrazino-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a hydrazino group (-NH-NH2) attached to the pyrazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazino-1-propyl-1H-pyrazole typically involves the cyclocondensation of hydrazine with appropriate carbonyl compounds. One common method includes the reaction of 1-propyl-3,5-diketone with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as phosphotungstic acid supported on silica (H3[PW12O40]/SiO2) under microwave irradiation have been reported to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Hydrazino-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo compounds.
Reduction: Reduction of the pyrazole ring can yield pyrazolines.
Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of pyrazolines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
5-Hydrazino-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-hydrazino-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents.
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole compound with methyl groups at positions 3 and 5.
1,3,5-Trisubstituted pyrazoles: Compounds with various substituents at positions 1, 3, and 5.
Uniqueness
5-Hydrazino-1-propyl-1H-pyrazole is unique due to the presence of the hydrazino group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C6H14Cl2N4 |
---|---|
Molecular Weight |
213.11 g/mol |
IUPAC Name |
(2-propylpyrazol-3-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-2-5-10-6(9-7)3-4-8-10;;/h3-4,9H,2,5,7H2,1H3;2*1H |
InChI Key |
APRKIEKJQWMVPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)NN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.